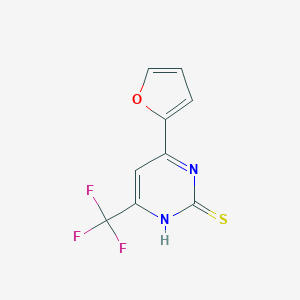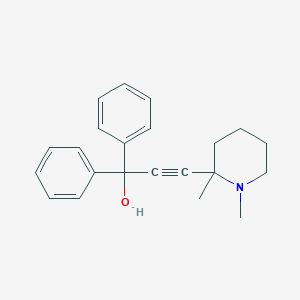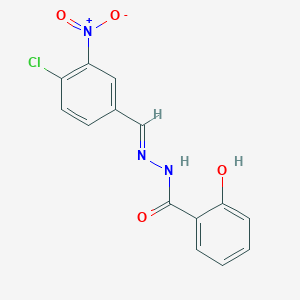
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrimidine ring, a furan ring, and a thiol group. The unique structure of TFP has led to its use in various research applications, including drug discovery, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is not fully understood, but it is believed to interact with proteins and enzymes through its thiol group and heterocyclic rings. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to inhibit the activity of some enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of some viruses. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has also been shown to have antioxidant properties and to protect cells from oxidative stress. In addition, 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to modulate the activity of some ion channels and receptors in the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol in lab experiments is its unique structure, which allows for the development of new derivatives with potentially useful properties. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is also relatively easy to synthesize and has good stability. However, one limitation of using 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is its potential toxicity, which may limit its use in some applications.
Future Directions
There are many potential future directions for research involving 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol. One area of interest is the development of new 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the use of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol in the development of new diagnostic tools for detecting thiols in proteins. Finally, 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol may have potential applications in the development of new therapies for diseases such as cancer and viral infections.
Synthesis Methods
The synthesis of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with furfuryl chloride in the presence of a base, followed by the addition of thioacetic acid. The reaction yields 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol as a yellow crystalline solid with a melting point of 124-126°C.
Scientific Research Applications
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been used in various scientific research applications due to its unique structure and properties. It has been used in drug discovery research as a scaffold for the development of new drugs. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol derivatives have been shown to have potential anti-cancer, anti-inflammatory, and anti-viral properties. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has also been used in biochemistry research as a tool for studying protein structure and function. It has been used as a fluorescent probe for the detection of thiols in proteins and has been shown to bind to the active site of some enzymes.
properties
IUPAC Name |
4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(16)14-7)6-2-1-3-15-6/h1-4H,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDQJNIHUKDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)
![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)



![9-[4-(Azepan-1-yl)but-2-ynyl]fluoren-9-ol](/img/structure/B463081.png)
![9-[4-[Benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol](/img/structure/B463085.png)
![4-[(5-Chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B463094.png)
![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)
![(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine](/img/structure/B463166.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)
